molecular formula C18H16N4O2S B3019873 3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 833429-89-3

3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B3019873
CAS No.: 833429-89-3
M. Wt: 352.41
InChI Key: PRPVZVOPIAOHCE-UHFFFAOYSA-N
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Description

3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound that features a triazole ring, a sulfanyl group, and a tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multiple steps, starting with the formation of the triazole ring. One common method for synthesizing triazoles is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions . The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with an appropriate leaving group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other steps to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, tosylates

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazoles

    Substitution: Alkylated triazoles

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells . The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione apart from similar compounds is its unique tricyclic structure combined with the triazole and sulfanyl groups. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-21-11-19-20-18(21)25-10-4-9-22-16(23)13-7-2-5-12-6-3-8-14(15(12)13)17(22)24/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPVZVOPIAOHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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